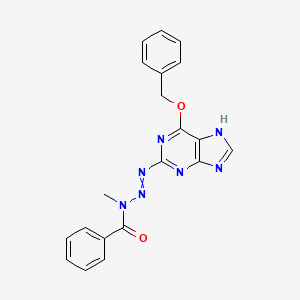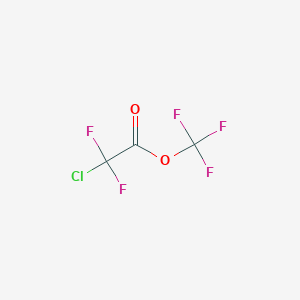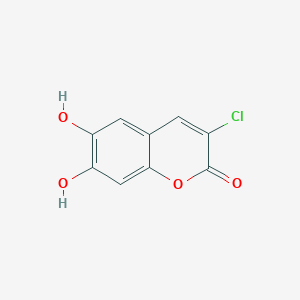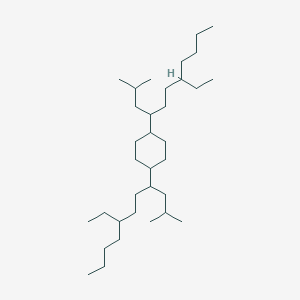
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with two long alkyl chains, each containing ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane with 7-ethyl-2-methylundecane derivatives under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. The process also includes purification steps to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug development.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Ethyl-2-methyl-4-undecanol: A related compound with a similar alkyl chain structure.
Cyclohexane derivatives: Other cyclohexane-based compounds with different substituents.
Uniqueness
1,4-Bis(7-ethyl-2-methylundecan-4-yl)cyclohexane is unique due to its specific substitution pattern and the presence of long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
820239-12-1 |
|---|---|
Fórmula molecular |
C34H68 |
Peso molecular |
476.9 g/mol |
Nombre IUPAC |
1,4-bis(7-ethyl-2-methylundecan-4-yl)cyclohexane |
InChI |
InChI=1S/C34H68/c1-9-13-15-29(11-3)17-19-33(25-27(5)6)31-21-23-32(24-22-31)34(26-28(7)8)20-18-30(12-4)16-14-10-2/h27-34H,9-26H2,1-8H3 |
Clave InChI |
APRITSSOQNKKLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(CC(C)C)C1CCC(CC1)C(CCC(CC)CCCC)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
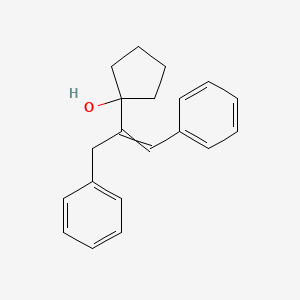
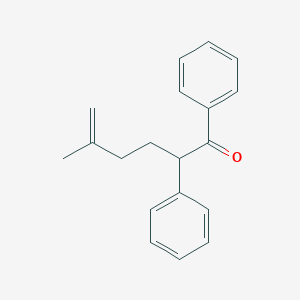

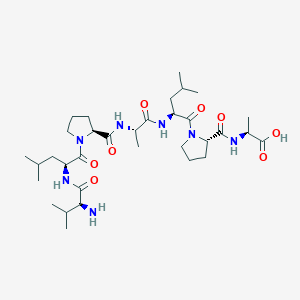
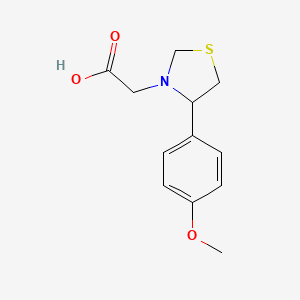
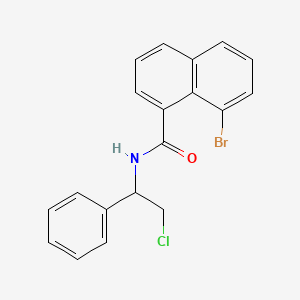
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
